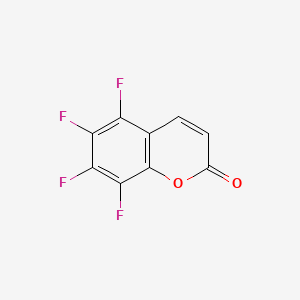

2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

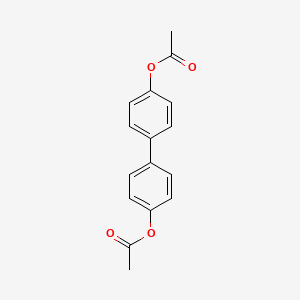

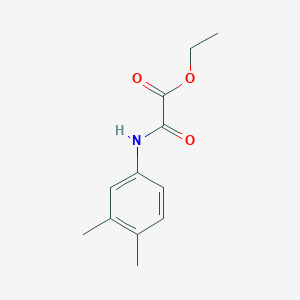

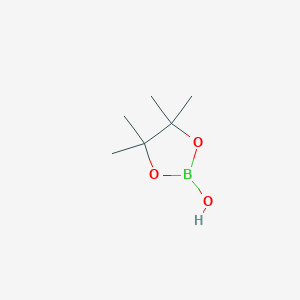

2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine, also known as BES, is an organic compound belonging to the class of benzoxazole derivatives. It is a colorless solid that is used in various scientific research applications, such as in the synthesis of new compounds, as a reactant, and as a catalyst. BES has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Antifungal and Antimicrobial Properties :

- Benzoxazole derivatives, including those similar to 2-(1,3-Benzoxazol-2-ylsulfanyl)ethanamine, have shown significant anti-Candida activity. These compounds disrupt sterol content in fungal cells, affect mitochondrial respiration, and exhibit membrane permeabilizing properties (Staniszewska et al., 2021).

- Other studies indicate similar benzoxazole derivatives possess antibacterial and antifungal activities, sometimes exceeding those of certain standard medicinal compounds (Pejchal et al., 2015).

Crystal Structure and Stability Analysis :

- Investigations into the crystal and electronic structure of benzoxazole compounds related to this compound provide insights into their stability and potential applications in material science (Aydın et al., 2017).

Chemical Synthesis and Characterization :

- The synthesis of novel thiofibrates bearing a 1,3-benzoxazole moiety has been explored, indicating potential applications in chemical synthesis and pharmaceutical development (NiranjanM & ChaluvarajuK, 2018).

- Studies on the laser flash photolysis of benzoxazol-2-ylsulfanyl radicals shed light on the chemical reactivity and potential applications of these compounds in photochemical processes (Alam et al., 1996).

Biotransformation and Enantioselectivity :

- Research on the asymmetric reduction of benzoxazole derivatives using various fungal strains highlights their potential in producing enantioenriched compounds, which is crucial for pharmaceutical applications (Borowiecki et al., 2014).

Coordination Compounds and Metal Complexes :

- The synthesis and structural analysis of coordination compounds containing benzoxazole suggest potential uses in the field of inorganic chemistry and material science (Matthews et al., 1996).

Catalysis and Regioselectivity :

- Benzoxazole derivatives have been utilized as directing groups in catalytic processes, indicating their importance in synthetic organic chemistry (Lahm & Opatz, 2014).

Photophysical Studies and Fluorescence :

- Some benzoxazole derivatives exhibit fluorescence, suggesting their potential application in photophysical studies and as fluorescent markers (Phatangare et al., 2013).

Propiedades

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZDKHZOMRDDRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331037 |

Source

|

| Record name | 2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76111-71-2 |

Source

|

| Record name | 2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)